Zinc,bromo(1-propylbutyl)-

Cross-coupling Functional group tolerance Organozinc

Zinc,bromo(1-propylbutyl)- is a secondary organozinc reagent that outperforms primary alkylzincs and Grignard reagents in Negishi cross-coupling. With Pd-PEPPSI-IHeptCl or Pd-PEPPSI-IPentCl, it installs branched 1-propylbutyl chains with >90% yield while suppressing β-hydride elimination. Unlike Grignards, it preserves sensitive functionalities (esters, ketones, nitriles) without protection—critical for medicinal chemistry and complex molecule synthesis. Also applicable in Mannich reactions and Cu-catalyzed conjugate additions. Choose this reagent for reliable branched alkyl incorporation with superior chemoselectivity.

Molecular Formula C7H15BrZn
Molecular Weight 244.5 g/mol
Cat. No. B12335405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc,bromo(1-propylbutyl)-
Molecular FormulaC7H15BrZn
Molecular Weight244.5 g/mol
Structural Identifiers
SMILESCCC[CH-]CCC.[Zn+2].[Br-]
InChIInChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyBMIYJJRKLSBDHQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc,bromo(1-propylbutyl)-: CAS 312693-12-2 Secondary Alkylzinc Bromide for Cross-Coupling Synthesis


Zinc,bromo(1-propylbutyl)- (CAS 312693-12-2), also known as 1-Propylbutylzinc bromide or 4-Heptylzinc bromide, is a secondary organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) . It belongs to the class of alkylzinc bromides that are prepared via direct oxidative addition of zinc metal into the corresponding secondary alkyl bromide [1]. This compound features a zinc center coordinated to a bromine atom and a 1-propylbutyl (heptan-4-yl) group, yielding a molecular weight of 244.49 g/mol and a density of 0.959 g/mL at 25°C .

Why Secondary Organozinc Reagents Like Zinc,bromo(1-propylbutyl)- Cannot Be Simply Replaced by Primary Analogs or Grignard Reagents


Generic substitution of Zinc,bromo(1-propylbutyl)- with primary alkylzinc bromides or Grignard reagents leads to significant performance deviations in cross-coupling applications. Secondary alkylzinc reagents undergo distinct catalytic pathways that are highly sensitive to steric and electronic factors, requiring specialized catalyst systems such as Pd-PEPPSI-IPentCl or Pd-PEPPSI-IHeptCl to suppress β-hydride elimination and achieve branched selectivity . In contrast, primary alkylzincs couple under milder conditions with less steric hindrance [1]. Grignard reagents, while more reactive, exhibit poor functional group tolerance—destroying esters, ketones, and nitriles—whereas organozinc reagents preserve these functionalities without protection, a critical advantage in complex molecule synthesis [2].

Quantitative Differentiation of Zinc,bromo(1-propylbutyl)-: Comparative Performance Data


Superior Functional Group Tolerance vs. Grignard Reagents in Cross-Coupling

Zinc,bromo(1-propylbutyl)-, as a secondary alkylzinc bromide, preserves ester, ketone, cyano, and nitro functional groups during cross-coupling, whereas the analogous secondary alkyl Grignard reagent (e.g., 4-heptylmagnesium bromide) would protonate or add to these electrophilic groups, necessitating protection/deprotection steps and reducing overall yield [1]. This differential is quantifiable: in class-level studies, Negishi couplings of alkylzinc bromides with aryl halides containing ester moieties proceed in >80% yield without ester cleavage, while Grignard-based protocols under identical conditions result in <10% desired product due to competing nucleophilic addition to the ester [2].

Cross-coupling Functional group tolerance Organozinc

β-Hydride Elimination Suppression with Pd-PEPPSI Catalysts

Secondary alkylzinc bromides like Zinc,bromo(1-propylbutyl)- are prone to β-hydride elimination during cross-coupling, leading to alkene byproducts and reduced yields. However, when coupled using Pd-PEPPSI-IHeptCl or Pd-PEPPSI-IPentCl catalysts, the desired branched products are obtained in >90% yield with complete suppression of alkene formation . In contrast, primary alkylzinc bromides (e.g., n-butylzinc bromide) exhibit negligible β-hydride elimination regardless of catalyst, but lack the branched alkyl chain required for target molecular architectures [1].

β-Hydride elimination Pd-PEPPSI Secondary alkylzinc

Direct Formation Yield vs. Alternative Secondary Alkylzinc Preparation Methods

Zinc,bromo(1-propylbutyl)- can be prepared via direct insertion of Rieke zinc into 4-bromoheptane in >95% yield [1]. Alternative methods using conventional zinc dust activated with I₂ (1-5 mol%) in polar aprotic solvents achieve 75-90% yield for secondary alkyl bromides [2]. The choice of preparation method directly impacts reagent cost and purity: Rieke zinc provides higher yield but at higher cost, while iodine-activated zinc dust offers a more economical route with acceptable yield for most research applications.

Alkylzinc synthesis Rieke zinc Direct insertion

Physical Property Differentiation: Density, Boiling Point, and Storage Requirements

Zinc,bromo(1-propylbutyl)- (as a 0.5 M THF solution) has a density of 0.959 g/mL at 25°C and a boiling point of 65°C . In comparison, the primary linear analog n-heptylzinc bromide (0.5 M THF) exhibits a density of 0.965 g/mL and identical boiling point . The subtle density difference (0.006 g/mL) is analytically distinguishable and may affect solution handling and molarity calculations in precise synthetic protocols. Both reagents require storage at 2-8°C under inert atmosphere to prevent decomposition .

Physical properties Density Storage

Steric Bulk and Molecular Weight as Differentiators for Branched Alkyl Installation

Zinc,bromo(1-propylbutyl)- has a molecular weight of 244.49 g/mol and features a secondary heptyl group (branched at C4) [1]. This steric profile contrasts with the primary linear analog n-heptylzinc bromide (same MW, but linear C7 chain) and the tertiary analog t-butylzinc bromide (lower MW, bulkier). The branched nature of the 1-propylbutyl group provides intermediate steric hindrance that can influence reaction rates and selectivity in Pd-catalyzed cross-couplings compared to linear primary alkylzincs [2].

Steric bulk Branched alkyl Molecular weight

Optimal Research and Industrial Applications for Zinc,bromo(1-propylbutyl)-


Synthesis of Branched Alkyl-Substituted Aromatics and Heteroaromatics for Drug Discovery

Zinc,bromo(1-propylbutyl)- is ideally suited for the Pd-catalyzed Negishi cross-coupling with (hetero)aryl bromides, chlorides, or triflates to install a branched 1-propylbutyl chain. Using Pd-PEPPSI-IHeptCl or Pd-PEPPSI-IPentCl catalysts, the reaction proceeds with high yield (>90%) and excellent selectivity, suppressing β-hydride elimination and enabling the synthesis of complex drug-like molecules with branched alkyl motifs . This is particularly valuable in medicinal chemistry campaigns where altering alkyl chain branching can modulate lipophilicity, metabolic stability, and target binding.

Multicomponent Mannich Reactions for α-Branched Amine Synthesis

Recent advances demonstrate that alkylzinc bromides like Zinc,bromo(1-propylbutyl)- can be employed in multicomponent Mannich reactions to access α-branched amines [1]. The secondary organozinc reagent adds to in situ-generated iminium ions, providing a direct route to structurally diverse amine libraries. The functional group tolerance of organozinc reagents allows the incorporation of sensitive functionalities (esters, nitriles) that would be incompatible with Grignard-based protocols.

Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Ketones

Secondary alkylzinc bromides, including Zinc,bromo(1-propylbutyl)-, undergo copper-catalyzed conjugate addition to α,β-unsaturated ketones [2]. This reaction installs the branched 1-propylbutyl group at the β-position of the ketone, a transformation that is challenging with other organometallic reagents due to competing 1,2-addition. The reaction proceeds with high regioselectivity and yields ranging from 70-90% depending on the enone substrate.

Academic Research in Secondary Alkylzinc Reactivity and Catalyst Development

Zinc,bromo(1-propylbutyl)- serves as a model secondary alkylzinc bromide for studying the mechanisms of β-hydride elimination suppression, the effects of steric bulk on transmetalation rates, and the performance of new NHC-palladium catalysts [3]. Its well-defined structure and commercial availability make it a reliable benchmark for comparing catalyst systems and developing new synthetic methodologies involving secondary alkyl nucleophiles.

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